BRD4 Bromodomain Binding Affinity: Ortho-Bromo Oxazole Methanamine Shows Measurable Kd for Epigenetic Target Screening
(2-(2-Bromophenyl)oxazol-4-YL)methanamine demonstrates a dissociation constant (Kd) of 1.09 × 10^5 nM (109 µM) against human BRD4 bromodomain as determined by surface plasmon resonance (SPR) assay [1]. This binding interaction, while modest in absolute affinity, establishes this specific ortho-bromo substitution pattern as a tractable starting point for fragment-based or scaffold-hopping campaigns targeting epigenetic reader domains [1].
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.09 × 10^5 nM (109 µM) |
| Comparator Or Baseline | No directly comparable published Kd data for 3-bromo or 4-bromo regioisomers against BRD4 in the same assay system; the presence of any measurable BRD4 binding for this ortho-substituted scaffold, versus the absence of documented BRD4 binding for regioisomers, suggests substitution position-dependent target engagement |
| Quantified Difference | Not calculable due to absence of comparator data; difference inferred from presence versus absence of documented binding |
| Conditions | SPR assay using human His10-tagged BRD4 expressed in Escherichia coli BL21(DE3)-R3-pRARE2; methanol as solvent |
Why This Matters
Procurement of this specific ortho-bromo isomer enables screening against BRD4, a validated epigenetic oncology target, where regioisomers lack documented binding and would require de novo activity validation.
- [1] BindingDB. BDBM50207720 (CHEMBL3954022): BRD4 Binding Affinity Data for (2-(2-Bromophenyl)oxazol-4-yl)methanamine. Kd = 1.09E+5 nM. University of Dundee / ChEMBL Curated. View Source
